Acide 6-(9H-fluorène-9-ylméthoxycarbonylamino)-5,6,7,8-tétrahydronaphtalène-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

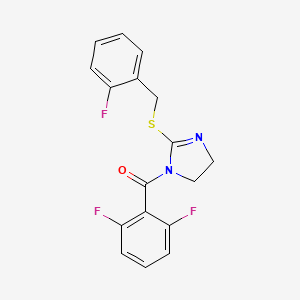

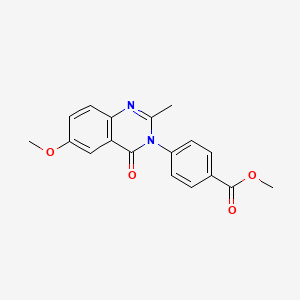

The compound 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The fluorene moiety is known for its unique structural properties, which include a rigid, planar tricyclic core that can participate in π-π interactions and hydrogen bonding. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis as a protective group for amines, due to the Fmoc group's ability to be removed under mild basic conditions without affecting other sensitive functional groups .

Synthesis Analysis

The synthesis of related fluorene derivatives often involves the introduction of the Fmoc group onto an amine-containing precursor. For example, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid is achieved by reacting 3-bromopyruvic acid with an N-Fmoc-thiourea, which is obtained from potassium thiocyanate . This method could potentially be adapted for the synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid by choosing appropriate starting materials and reaction conditions tailored to the tetrahydronaphthalene scaffold.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of the fluorene core, which imparts rigidity and planarity to the molecule. The crystal structure of fluorene-9-carboxylic acid reveals hydrogen bonding of the cyclic dimer type and disordering of the carboxyl O atoms . These structural features are likely to be present in the compound of interest, given the similarity in the core structure. The molecular clefts derived from fluorene also demonstrate the ability of fluorene derivatives to participate in complexation through hydrogen bonding .

Chemical Reactions Analysis

Fluorene derivatives are known to undergo various chemical reactions, particularly those involving the carboxylic acid and amine functional groups. The Fmoc group can be cleaved under basic conditions, which is a common reaction in peptide synthesis . Additionally, the carboxylic acid groups can participate in the formation of esters and amides, and the amine group can be involved in the formation of Schiff bases and other condensation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives like 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid are influenced by the presence of the fluorene core and the substituents attached to it. The planar structure of the fluorene core contributes to the molecule's ability to stack and interact with other aromatic systems. The carboxylic acid and amine groups introduce polar character and the potential for hydrogen bonding, which can affect solubility and reactivity. The Fmoc group, in particular, is known for its stability under a variety of conditions, yet it can be selectively removed when desired .

Applications De Recherche Scientifique

- Les chercheurs l'utilisent comme agent de couplage dans la synthèse peptidique, en particulier en chimie peptidique en phase solide. Le groupe Fmoc facilite l'assemblage étape par étape des peptides sur des supports solides, permettant l'élongation contrôlée des chaînes peptidiques .

- Notamment, il a été dérivé d'une méthodologie d'activation C-H développée par Jin-Quan Yu et ses collègues. Cette approche innovante permet l'incorporation d'acides aminés non canoniques dans les peptides et les protéines .

Synthèse peptidique et chimie peptidique en phase solide

Incorporation d'acides aminés non naturels

En résumé, EN300-7472908 fait le lien entre les domaines de la chimie, de la biologie et des sciences des matériaux, servant d'outil polyvalent pour diverses recherches. Ses applications multiformes soulignent son importance dans l'avancement des connaissances scientifiques et des innovations technologiques. 🌟 .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)18-10-9-17-14-19(12-11-16(17)13-18)27-26(30)31-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,13,19,24H,11-12,14-15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOIAKNWGSQRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)

![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)

![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)

![3-(isopropylsulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2549176.png)